Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine
Overview
Description
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine is an organic compound with the molecular formula C11H14N2O2 It is characterized by a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methyl and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with cyclopropylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloride. The general reaction scheme is as follows:
Preparation of 2-methyl-5-nitrobenzyl chloride: This intermediate can be synthesized by nitration of 2-methylbenzyl chloride using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with cyclopropylamine: The 2-methyl-5-nitrobenzyl chloride is then reacted with cyclopropylamine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Formation of an amino derivative.
Substitution: Formation of substituted benzylamine derivatives.
Reduction: Formation of 2-methyl-5-aminobenzylamine.
Scientific Research Applications
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can be compared with similar compounds such as:
2-methyl-5-nitrobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2-methyl-5-nitrobenzyl alcohol: Another related compound, differing by the presence of a hydroxyl group instead of an amine group.
2-methyl-5-nitrobenzyl alpha-D-glucopyranoside: A glycoside derivative with distinct biological properties.
The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group, which imparts unique steric and electronic properties, making it valuable for various applications.
Properties
IUPAC Name |
N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFJDUXJFEDEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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